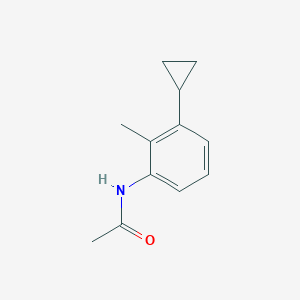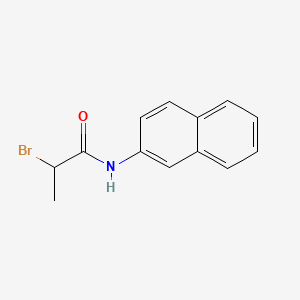
Propionamide, 2-bromo-N-(2-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2-naphtyl)propionamide is an organic compound with the molecular formula C13H12BrNO It is a brominated derivative of N-(2-naphtyl)propionamide, characterized by the presence of a bromine atom attached to the second carbon of the propionamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-naphtyl)propionamide typically involves the bromination of N-(2-naphtyl)propionamide. One common method is the reaction of N-(2-naphtyl)propionamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-N-(2-naphtyl)propionamide may involve a continuous flow process where N-(2-naphtyl)propionamide is fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperatures and agitation to achieve efficient bromination. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(2-naphtyl)propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form N-(2-naphtyl)propionamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol at moderate temperatures.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used, often in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products include N-(2-naphtyl)propionamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The primary product is N-(2-naphtyl)propionamide.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(2-naphtyl)propionamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(2-naphtyl)propionamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-naphtyl)propionamide: The parent compound without the bromine atom.
2-Chloro-N-(2-naphtyl)propionamide: A chlorinated derivative with similar properties.
2-Iodo-N-(2-naphtyl)propionamide: An iodinated derivative with increased reactivity due to the presence of iodine.
Uniqueness
2-Bromo-N-(2-naphtyl)propionamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution and other chemical reactions compared to its non-brominated or differently halogenated counterparts.
Eigenschaften
CAS-Nummer |
73826-17-2 |
|---|---|
Molekularformel |
C13H12BrNO |
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
2-bromo-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C13H12BrNO/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
WNSDBSZGYLEBOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





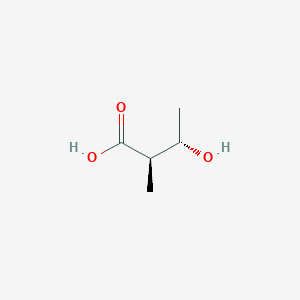

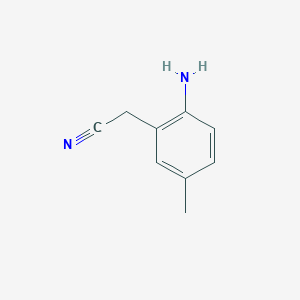
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
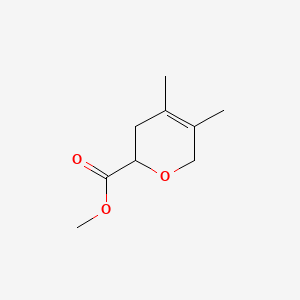
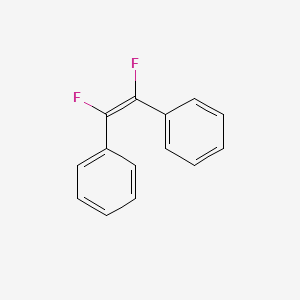
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
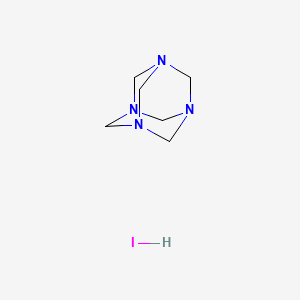
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
